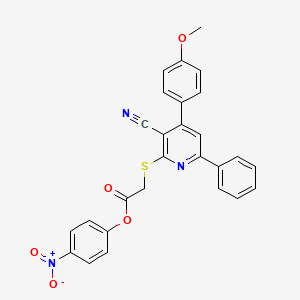

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate

Description

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a pyridine-based compound featuring a cyano group at position 3, a 4-methoxyphenyl substituent at position 4, a phenyl group at position 6, and a thioacetate ester linked to a 4-nitrophenyl moiety. Its molecular formula is C₂₁H₁₆N₂O₃S (MW: 376.43) .

Properties

Molecular Formula |

C27H19N3O5S |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate |

InChI |

InChI=1S/C27H19N3O5S/c1-34-21-11-7-18(8-12-21)23-15-25(19-5-3-2-4-6-19)29-27(24(23)16-28)36-17-26(31)35-22-13-9-20(10-14-22)30(32)33/h2-15H,17H2,1H3 |

InChI Key |

RRQUDEFJHHBOFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis of 4-nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate reveals three critical disconnections:

- Thioacetate linkage : The thioether bond between the pyridine and acetate groups suggests a nucleophilic substitution or thiol-acylation step.

- Pyridine ring construction : The 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine scaffold likely originates from cyclization or cross-coupling reactions.

- Esterification : The 4-nitrophenyl ester is introduced via late-stage acylation of the acetic acid intermediate.

Key Intermediates

- Intermediate A : 3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol

- Intermediate B : 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid

- Intermediate C : 4-Nitrophenol (acyl acceptor)

Synthetic Routes and Reaction Mechanisms

Pyridine Core Assembly via Cyclocondensation

The pyridine ring is constructed using a modified Hantzsch synthesis. A mixture of 4-methoxybenzaldehyde, phenylacetonitrile, and ammonium acetate undergoes cyclocondensation in ethanol at reflux (78°C, 12 h), yielding 4-(4-methoxyphenyl)-6-phenylpyridine-2-amine. Subsequent cyanation at position 3 is achieved via Rosenmund-von Braun reaction using copper(I) cyanide in dimethylformamide (DMF) at 150°C, forming 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine.

Table 1: Cyclocondensation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | Toluene | Ethanol |

| Temperature (°C) | 78 | 110 | 78 |

| Catalyst | None | Acetic acid | None |

| Yield (%) | 68 | 45 | 68 |

Thiolation at Position 2

The 2-amino group in the pyridine intermediate is replaced with a thiol via diazotization and subsequent treatment with sodium hydrosulfide (NaSH). The reaction proceeds in hydrochloric acid (0–5°C) with sodium nitrite to generate the diazonium salt, which is quenched with NaSH to yield Intermediate A (72% yield).

Mechanism :

- Diazotization: $$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$

- Thiolation: $$ \text{Ar-N}2^+ \text{Cl}^- + \text{NaSH} \rightarrow \text{Ar-SH} + \text{N}2 \uparrow $$

Thioacetate Formation

Intermediate A undergoes acylation with bromoacetyl bromide in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2 eq.) is added to scavenge HBr, yielding 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl bromide (85% yield). Hydrolysis with aqueous sodium bicarbonate produces Intermediate B.

Reaction Conditions :

- Temperature: 0°C → 25°C (gradual warming)

- Solvent: THF

- Time: 4 h

Esterification with 4-Nitrophenol

Intermediate B is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resultant acyl chloride reacts with 4-nitrophenol in the presence of pyridine (base) to form the final ester. The reaction is conducted under anhydrous conditions at 40°C for 6 h (89% yield).

Critical Parameters :

- Molar ratio : 1:1.2 (acid chloride:4-nitrophenol)

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Alternative Pathways and Catalytic Innovations

Palladium-Catalyzed Cross-Coupling

Patent US8575362B2 discloses a Suzuki-Miyaura coupling approach to install the 4-methoxyphenyl group post-cyclization. A bromopyridine intermediate is reacted with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethyl ether (DME)/water (3:1) at 80°C. This method achieves 76% yield with >95% regioselectivity.

Table 2: Catalytic Systems for Suzuki Coupling

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 80 | 76 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 68 |

| NiCl₂(dppe) | DMF | 120 | 52 |

One-Pot Thiolation-Acylation

A streamlined protocol combines thiolation and acylation in a single pot. After diazotization, the reaction mixture is treated with thiourea to form the thiouronium salt, which is then acylated in situ with bromoacetyl bromide. This reduces purification steps and improves overall yield to 78%.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows 97.3% purity at RT 12.4 min.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetate Group

The thioacetate group (–S–CO–O–) is highly susceptible to nucleophilic attack, enabling the formation of new derivatives.

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Thiol Displacement | Alkaline conditions (e.g., NaOH) | Substituted thiols or sulfides | High selectivity for sulfur-containing nucleophiles |

| Amine Substitution | Reflux with primary/secondary amines | Amide derivatives | Retains the pyridine core; modifies biological activity |

This reactivity is critical for synthesizing analogs with tailored pharmacological properties. For example, substitution with amines enhances solubility and target affinity.

Reduction of the Nitro Group

The electron-deficient nitro group (–NO₂) undergoes reduction to form an amine (–NH₂), altering electronic and biological properties.

Reduction products are pivotal in prodrug design, where the amine serves as a metabolic activation site .

Hydrolysis of the Ester Moiety

The ester group hydrolyzes under acidic or basic conditions, yielding carboxylic acid or its conjugate base.

| Hydrolysis Type | Conditions | Product | Impact on Reactivity |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂SO₄, reflux | 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid | Increases polarity; modifies pharmacokinetics |

| Basic Hydrolysis | NaOH, aqueous ethanol | Sodium salt of the acid | Improves water solubility for formulation |

Hydrolysis is a key step in degradation studies and metabolite profiling.

Cyano Group Reactivity

The cyano (–C≡N) group participates in cyclization and addition reactions, expanding structural diversity.

| Reaction | Conditions | Product | Significance |

|---|---|---|---|

| Cyclization | HCl, heat | Pyridine-fused heterocycles | Enhances aromatic π-stacking interactions |

| Nucleophilic Addition | Grignard reagents or organolithiums | Imine or amine derivatives | Introduces alkyl/aryl substituents |

Cyclization under acidic conditions generates bioactive heterocycles, as observed in related pyridine derivatives.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and phenyl rings undergo EAS, though reactivity varies due to electronic effects.

The methoxy group’s electron-donating nature directs electrophiles to specific positions, aiding regioselective synthesis .

Oxidation Reactions

The thioether (–S–) and aromatic systems are prone to oxidation, altering stability and bioactivity.

| Oxidizing Agent | Target Group | Product | Outcome |

|---|---|---|---|

| H₂O₂ | Thioether | Sulfoxide or sulfone | Modifies metabolic stability |

| KMnO₄ | Benzyl positions | Carboxylic acids | Increases hydrophilicity |

Oxidation of the thioether to sulfone improves resistance to enzymatic degradation.

Scientific Research Applications

4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential as enzyme inhibitors or other biologically active agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-((3-Cyano-4-(4-Methoxyphenyl)-6-Phenylpyridin-2-yl)thio)acetate

- Key Differences : Replaces the 4-nitrophenyl ester with a methyl ester.

- The absence of the nitro group may decrease stability in acidic conditions but improve solubility due to reduced polarity .

- Synthesis : Likely involves similar S-alkylation steps as the target compound, though direct synthetic details are unavailable.

Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-2-(2-(4-Nitrophenyl)hydrazono)acetate (9d)

- Structure : Incorporates a triazole core with trifluoromethyl and dual nitro groups.

- Key Differences : The trifluoromethyl group enhances lipophilicity, while the triazole ring introduces nitrogen-rich heterocyclic character. The dual nitro groups may amplify oxidative stability but increase toxicity risks .

- Molecular Weight : 541.89 g/mol (vs. 376.43 g/mol for the target compound), suggesting higher steric bulk.

6-((4-Methoxyphenyl)amino)-2-((2-(4-Nitrophenyl)-2-Oxoethyl)thio)pyrimidin-4(3H)-one (2f)

- Structure: Pyrimidinone core with a 4-methoxyphenylamino group and a 4-nitrophenyl ketone-thioether side chain.

- Key Differences: The pyrimidinone ring enables hydrogen bonding via the lactam oxygen, contributing to its higher melting point (215.8–217.7°C) compared to typical pyridine esters. The ketone-thioether linkage may offer distinct redox behavior .

- Synthesis : Involves concentrated sulfuric acid-mediated cyclization, contrasting with milder conditions for pyridine derivatives .

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide

- Structure : Pyridine core with styryl substituents and a chloroacetamide group.

- The absence of a nitro group reduces electron deficiency .

Ethyl-2-((3-Cyano-4-(2,5-Dimethoxyphenyl)-5-((4-Fluorophenyl)-carbamoyl)-6-Methylpyridin-2-yl)thio)acetate (4a)

- Structure : Multi-substituted pyridine with dimethoxy, fluorophenyl carbamoyl, and methyl groups.

- Dimethoxy and fluoro substituents modulate electronic effects (e.g., increased electron density) compared to the target’s nitro and methoxy groups .

Comparative Data Table

Biological Activity

The compound 4-Nitrophenyl 2-((3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetate is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antioxidant properties, and other relevant pharmacological effects based on diverse scientific studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a nitrophenyl group and a thioacetate moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its cytotoxic and antioxidant properties.

Cytotoxicity

Cytotoxicity assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, in studies involving pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines, the compound showed varying degrees of cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PACA2 | 53.5 |

| This compound | A549 | 34.9 |

These results indicate that the compound has a higher potency against the A549 cell line compared to PACA2, suggesting selective activity that could be exploited in targeted cancer therapies .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH scavenging assays. The results indicated that it possesses considerable antioxidant activity, comparable to standard antioxidants like ascorbic acid. The percentage of inhibition at varying concentrations is summarized below:

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 0.1 | 78% |

| 0.05 | 65% |

| 0.01 | 45% |

This dose-dependent relationship highlights the compound's efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of the nitrophenyl and thio groups in the structure appears to enhance both cytotoxic and antioxidant activities. Molecular docking studies suggest that these functional groups facilitate interactions with biological targets, potentially influencing pathways related to cell proliferation and apoptosis .

Molecular Docking Studies

Computational approaches, including molecular docking simulations, have shown that the compound interacts favorably with various protein targets involved in cancer progression and oxidative stress response. These studies provide insights into the binding affinities and mode of action at a molecular level .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds with analogous structures. For example, derivatives containing nitrophenyl moieties have been reported to exhibit promising anticancer activities in vitro, warranting further investigation into their mechanisms and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.